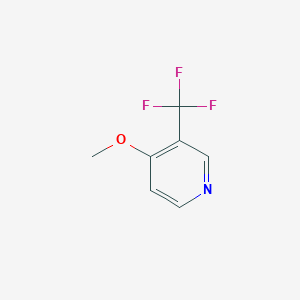

4-Methoxy-3-(trifluoromethyl)pyridine

CAS No.: 1214346-70-9

Cat. No.: VC2745079

Molecular Formula: C7H6F3NO

Molecular Weight: 177.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214346-70-9 |

|---|---|

| Molecular Formula | C7H6F3NO |

| Molecular Weight | 177.12 g/mol |

| IUPAC Name | 4-methoxy-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H6F3NO/c1-12-6-2-3-11-4-5(6)7(8,9)10/h2-4H,1H3 |

| Standard InChI Key | SMORMIUMBXJQPE-UHFFFAOYSA-N |

| SMILES | COC1=C(C=NC=C1)C(F)(F)F |

| Canonical SMILES | COC1=C(C=NC=C1)C(F)(F)F |

Introduction

Chemical Structure and Properties

4-Methoxy-3-(trifluoromethyl)pyridine consists of a pyridine core with a methoxy group (-OCH₃) at the C-4 position and a trifluoromethyl group (-CF₃) at the C-3 position. The trifluoromethyl group is notable for its strong electron-withdrawing properties, which significantly influence the compound's reactivity and biological interactions.

Physical and Chemical Properties

The compound exists as a stable solid under standard conditions with distinct chemical characteristics resulting from the electronic effects of its substituents. The trifluoromethyl group enhances the compound's lipophilicity, facilitating penetration through biological membranes, which is crucial for its potential pharmaceutical applications.

Molecular Information

Table 1 below summarizes the key molecular information of 4-Methoxy-3-(trifluoromethyl)pyridine:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | Approximately 191.13 g/mol |

| Appearance | Solid at room temperature |

| Solubility | Soluble in organic solvents |

| Electron-withdrawing groups | Trifluoromethyl at C-3 |

| Electron-donating groups | Methoxy at C-4 |

The presence of both electron-withdrawing and electron-donating groups creates an electronic distribution that affects the reactivity patterns of the pyridine ring. The nitrogen atom in the pyridine ring acts as a weak base and potential hydrogen bond acceptor in biological systems.

Synthesis Methods

The synthesis of 4-Methoxy-3-(trifluoromethyl)pyridine can be approached through various methodologies. Based on related compounds, several synthetic routes can be inferred.

Direct Functionalization Approach

One approach involves the direct functionalization of a suitably substituted pyridine precursor. This method typically requires controlled reaction conditions to achieve selectivity at the desired positions.

Building Block Approach

A more common approach leverages the reaction between appropriately functionalized building blocks. Similar to the synthesis of related compounds, this may involve:

-

Initial formation of a trifluoromethylated intermediate

-

Construction of the pyridine ring system

-

Introduction of the methoxy group at the desired position

Industrial Production Methods

For industrial-scale production, continuous flow processes may be employed to ensure consistent quality and yield. Automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations are commonly used to optimize the synthesis process.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)pyridine can participate in various chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

The pyridine nitrogen can direct nucleophilic substitutions, particularly at the C-2 and C-6 positions. The presence of the trifluoromethyl group further activates these positions toward nucleophilic attack.

Electrophilic Substitution Reactions

Electrophilic substitutions are generally challenging on the pyridine core but may occur under specific conditions. The methoxy group provides some directing effect for these reactions.

Research Applications

4-Methoxy-3-(trifluoromethyl)pyridine has found applications across multiple scientific disciplines due to its unique structural features and reactivity.

Pharmaceutical Research

The compound serves as an important intermediate in medicinal chemistry, particularly in the development of compounds targeting specific biological pathways. Its derivatives have shown potential in various therapeutic areas:

Table 2: Research Applications in Pharmaceutical Development

| Application Area | Potential Role | Mechanism |

|---|---|---|

| Anti-inflammatory agents | Precursor for active compounds | Modulation of cytokine release pathways |

| Anti-cancer research | Building block for targeted therapies | Interaction with specific enzymes and receptors |

| CNS-active compounds | Structural component | Enhanced blood-brain barrier penetration due to lipophilicity |

The trifluoromethyl group enhances metabolic stability and lipophilicity, which are desirable properties in drug development.

Agricultural Chemistry

In agricultural research, derivatives of this compound have been investigated for potential applications as crop protection agents. The specific arrangement of functional groups allows for selective biological activity.

Materials Science

The compound's derivatives have applications in specialty materials development, leveraging the unique electronic properties conferred by the trifluoromethyl group.

Biological Activity

Although direct data on 4-Methoxy-3-(trifluoromethyl)pyridine's biological activity is limited in the provided sources, insights can be drawn from its derivatives and related compounds.

Anti-inflammatory Properties

Derivatives of 4-Methoxy-3-(trifluoromethyl)pyridine have demonstrated anti-inflammatory effects through modulation of cytokine release. For example, the 2-amino derivative exhibits significant anti-inflammatory properties, suggesting that the parent compound may serve as a scaffold for developing anti-inflammatory agents.

Structure-Activity Relationships

The biological activity of 4-Methoxy-3-(trifluoromethyl)pyridine and its derivatives is heavily influenced by the specific arrangement of functional groups:

-

The trifluoromethyl group enhances lipophilicity and metabolic stability

-

The methoxy group affects electronic distribution and potential hydrogen bonding

-

Substitutions at the C-2 position (e.g., amino, bromo) significantly alter the compound's biological profile and target selectivity

Comparison with Similar Compounds

Understanding 4-Methoxy-3-(trifluoromethyl)pyridine in the context of related compounds provides valuable insights into its unique properties and potential applications.

Structural Relatives

Table 3: Comparison with Related Compounds

| Compound | Key Differences | Unique Features |

|---|---|---|

| 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine | Amino group at C-2 | Enhanced nucleophilicity, hydrogen bond donor capability |

| 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine | Bromo group at C-2 | Site for further functionalization via cross-coupling reactions |

| 4-Hydroxy-3-(trifluoromethyl)pyridine | Hydroxyl instead of methoxy at C-4 | Different hydrogen bonding pattern, increased acidity |

| 3-(Trifluoromethyl)pyridine | Lacks methoxy group | Different electronic distribution and reactivity profile |

Each structural variant exhibits distinct chemical reactivity and biological activity profiles. The 4-methoxy-3-(trifluoromethyl)pyridine scaffold serves as a versatile platform for developing compounds with tailored properties through strategic functionalization.

Electronic and Steric Considerations

The electron-withdrawing nature of the trifluoromethyl group significantly affects the electron density distribution within the pyridine ring, influencing both chemical reactivity and biological interactions. The methoxy group, being electron-donating, creates an interesting electronic dichotomy that can be exploited in rational design of functional molecules.

Current Research Trends

Recent advances in heterocyclic chemistry have expanded the potential applications of 4-Methoxy-3-(trifluoromethyl)pyridine and its derivatives.

Medicinal Chemistry Focus

Current research focuses on developing novel derivatives with enhanced biological activities. The 4-methoxy-3-(trifluoromethyl)pyridine core is being investigated as a pharmacophore in drug discovery programs targeting various disease states.

Synthetic Methodology Development

Efforts to develop more efficient and selective methods for the synthesis of 4-Methoxy-3-(trifluoromethyl)pyridine and its functionalized derivatives continue to be an active area of research. These include transition metal-catalyzed approaches and flow chemistry methods.

Computational Studies

Computational investigations help elucidate the structure-activity relationships and predict the properties of new derivatives. These studies provide valuable guidance for the rational design of compounds with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume